REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[Cl:7][GeH:8]([Cl:10])[Cl:9]>>[CH3:3][CH:2]([CH2:4][Ge:8]([Cl:10])([Cl:9])[Cl:7])[C:1]([OH:6])=[O:5]
|
Name
|
|
Quantity
|
84.7 mL
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
Cl[GeH](Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at the same temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at room temperature for 1.5 hour
|
Duration
|
1.5 h
|
Type
|
FILTRATION
|
Details
|
The precipitated crystal was filtered by suction
|
Type
|
WASH
|
Details
|
washed with 10 ml of n-hexane which
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
had been dried over potassium chloride for four times
|
Type
|
CUSTOM
|
Details
|
dried by suction
|
Type
|
CUSTOM
|
Details
|
kept in a desiccator
|
Type
|
ADDITION
|
Details
|
containing phosphorus pentoxide at 65° C. for one hour
|
Duration
|
1 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)C[Ge](Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.03 g | |
YIELD: CALCULATEDPERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |